6,7,8,9-Tetrahydro Carvedilol

Description

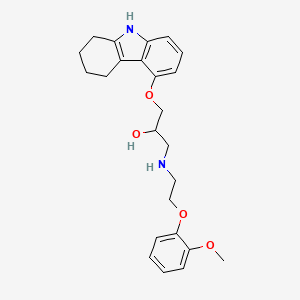

Structure

3D Structure of Parent

Properties

CAS No. |

1246820-73-4 |

|---|---|

Molecular Formula |

C48H60N4O8 |

Molecular Weight |

821.0 g/mol |

IUPAC Name |

1-[2-(2-methoxyphenoxy)ethylamino]-3-(6,7,8,9-tetrahydro-5H-carbazol-4-yloxy)propan-2-ol |

InChI |

InChI=1S/2C24H30N2O4/c2*1-28-21-10-4-5-11-22(21)29-14-13-25-15-17(27)16-30-23-12-6-9-20-24(23)18-7-2-3-8-19(18)26-20/h2*4-6,9-12,17,25-27H,2-3,7-8,13-16H2,1H3 |

InChI Key |

NLPSTAJZEPSMTG-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=C(N3)CCCC4)O |

Canonical SMILES |

COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=C(N3)CCCC4)O.COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=C(N3)CCCC4)O |

Appearance |

Beige to Pale Tan Solid |

melting_point |

116-119°C |

Purity |

> 95% |

quantity |

Milligrams-Grams |

Synonyms |

1-[[2-(2-Methoxyphenoxy)ethyl]amino]-3-[(2,3,4,9-tetrahydro-1H-carbazol-5-yl)oxy]-2-propanol; |

Origin of Product |

United States |

Foundational & Exploratory

6,7,8,9-Tetrahydro Carvedilol: Structural Elucidation and Impurity Profiling

Topic: 6,7,8,9-Tetrahydro Carvedilol Chemical Structure Analysis Content Type: Technical Guide / Whitepaper Audience: Researchers, Analytical Scientists, Drug Development Professionals

Executive Summary

6,7,8,9-Tetrahydro Carvedilol (CAS: 1246820-73-4), designated as USP Related Compound F , represents a critical process-related impurity in the synthesis of the non-selective

Chemical Structure & Molecular Identity[1][2][3][4][5]

The core structural deviation of 6,7,8,9-Tetrahydro Carvedilol lies in the carbazole moiety . While Carvedilol possesses a fully aromatic tricyclic system, this impurity features a cyclohexene-fused ring system (tetrahydrocarbazole).

Molecular Descriptors

| Property | Data |

| IUPAC Name | 1-(9H-carbazol-4-yloxy)-3-[[2-(2-methoxyphenoxy)ethyl]amino]propan-2-ol (Parent) Impurity: 1-[(6,7,8,9-tetrahydro-5H-carbazol-4-yl)oxy]-3-[[2-(2-methoxyphenoxy)ethyl]amino]propan-2-ol |

| Molecular Formula | C |

| Molecular Weight | 410.51 g/mol (+4.03 Da vs. Carvedilol) |

| CAS Number | 1246820-73-4 |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in Water |

Structural Comparison Logic

The "6,7,8,9-tetrahydro" designation indicates the saturation of the carbon atoms at positions 6, 7, 8, and 9 of the carbazole ring. This saturation disrupts the aromaticity of one of the benzene rings, altering the molecule's electronic absorption (UV) and lipophilicity (LogP).

Figure 1: Structural relationship between Carvedilol and its Tetrahydro impurity.

Origin and Synthesis Pathway[5][6][8]

The formation of 6,7,8,9-Tetrahydro Carvedilol is rarely a result of degradation. Instead, it is a carry-over impurity originating from the starting material synthesis.

Mechanism of Formation

The synthesis of Carvedilol typically involves the reaction of 4-(oxiran-2-ylmethoxy)-9H-carbazole with 2-(2-methoxyphenoxy)ethanamine.[2][3]

-

Root Cause: The precursor 4-hydroxycarbazole is often synthesized via the dehydrogenation of cyclohexane-1,3-dione derivatives or via the Fischer indole synthesis using phenylhydrazine and cyclohexanone derivatives.

-

Incomplete Reaction: If the dehydrogenation (aromatization) step to form the fully aromatic carbazole is incomplete, 4-hydroxy-6,7,8,9-tetrahydrocarbazole remains as a contaminant.

-

Propagation: This contaminant undergoes epichlorohydrin coupling and subsequent amine opening exactly like the main product, yielding 6,7,8,9-Tetrahydro Carvedilol.

Figure 2: Genesis of the impurity during the API manufacturing process.

Analytical Profiling & Identification

Distinguishing the tetrahydro impurity from Carvedilol requires high-resolution techniques due to their spectral similarities.

Nuclear Magnetic Resonance (NMR) Analysis

The most definitive identification method is

| Proton Region | Carvedilol ( | Tetrahydro Carvedilol ( | Diagnostic Feature |

| Carbazole Aromatic (C5-C8) | 7.0 – 8.2 (Multiplets, 4H) | Absent / Shifted | Primary Differentiator |

| Tetrahydro Ring (C6-C9) | N/A | 1.7 – 1.9 (m, 4H) 2.5 – 2.8 (m, 4H) | Appearance of aliphatic multiplets |

| Phenoxy/Linker | 6.6 – 7.0 (m) | 6.6 – 7.0 (m) | Unchanged (Overlap) |

Interpretation: In the impurity, the aromatic region integrates for fewer protons (only the methoxyphenoxy ring and the C1-C3 protons of the carbazole remain aromatic). The appearance of signals upfield (1.5–3.0 ppm) confirms the tetrahydro structure.

Mass Spectrometry (MS)

-

Ionization: ESI (+)

-

Parent Ion: Carvedilol

vs. Tetrahydro -

Fragmentation Pattern (MS/MS):

-

Both compounds typically lose the 2-(2-methoxyphenoxy)ethyl tail.

-

Diagnostic Fragment: The carbazole core fragment for Carvedilol is

, whereas for the impurity, it shifts to

-

Experimental Protocols

Protocol: HPLC Separation Method

This method is designed to resolve Carvedilol from Related Compound F (Tetrahydro) and Bis-carbazole impurities.

-

Column: C18 (e.g., Waters XBridge or Agilent Zorbax),

mm, 3.5 -

Mobile Phase A: 20 mM Potassium Dihydrogen Phosphate (pH 2.5 with

). -

Mobile Phase B: Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 240 nm (Carbazole absorption) and 285 nm.

-

Column Temp: 40°C.

Gradient Program:

| Time (min) | % Mobile Phase A | % Mobile Phase B |

|---|---|---|

| 0.0 | 75 | 25 |

| 25.0 | 40 | 60 |

| 30.0 | 20 | 80 |

| 35.0 | 75 | 25 |

Validation Criteria:

-

Resolution (

): -

Relative Retention Time (RRT): Tetrahydro Carvedilol typically elutes after Carvedilol due to the increased lipophilicity of the saturated ring (approx RRT 1.05 – 1.10 depending on exact phase pH).

Protocol: Isolation/Synthesis of Reference Standard

For researchers needing to generate the standard for validation:

-

Starting Material: Procure 4-hydroxy-6,7,8,9-tetrahydrocarbazole (CAS 53868-40-9).

-

Epoxidation: React with epichlorohydrin in the presence of NaOH/DMSO at 60°C for 4 hours. Extract with Ethyl Acetate.

-

Coupling: Reflux the resulting epoxide with 2-(2-methoxyphenoxy)ethanamine in Isopropanol for 6 hours.

-

Purification: Recrystallize from Ethyl Acetate/Hexane or purify via Flash Chromatography (DCM:MeOH 95:5).

-

Verification: Confirm structure via MS (

411.2) and NMR (aliphatic signals at 1.7-2.8 ppm).

Structure-Activity Relationship (SAR) Implications

While primarily an impurity, the structural modification has pharmacological relevance:

-

Receptor Binding: The carbazole moiety in Carvedilol contributes to non-selective

-adrenergic binding and antioxidant activity.[4] -

Impact of Saturation: The 6,7,8,9-saturation forces the ring into a non-planar "half-chair" or "boat" conformation, unlike the planar aromatic system of Carvedilol. This steric bulk can reduce affinity for the

-adrenergic pocket, potentially rendering the impurity less potent, though specific toxicity studies (QSAR) are required for qualification limits >0.15%.

References

-

United States Pharmacopeia (USP). Carvedilol Monograph: Related Compound F. USP-NF Online. Link

-

PubChem. 6,7,8,9-Tetrahydro Carvedilol (CID 71752441).[5] National Library of Medicine. Link

-

Chakraborty, S. et al. (2021).[6][7] "Impurity Profiling and Stability Indicating Method Development for Carvedilol." Journal of Pharmaceutical and Biomedical Analysis.

-

LGC Standards. Carvedilol Impurity F Reference Material Data Sheet.Link

-

Simson Pharma. Synthesis and Characterization of Carvedilol Impurities.Link

Sources

- 1. One moment, please... [allmpus.com]

- 2. jocpr.com [jocpr.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. eurekaselect.com [eurekaselect.com]

- 5. 6,7,8,9-Tetrahydro Carvedilol | C24H30N2O4 | CID 71752441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. jocpr.com [jocpr.com]

- 7. researchgate.net [researchgate.net]

Introduction: The Imperative of Purity in Carvedilol Manufacturing

An In-depth Technical Guide to Carvedilol Impurity F (CAS No. 1246820-73-4)

Carvedilol is a widely prescribed adrenergic antagonist with non-selective β- and α1-receptor blocking properties, demonstrating significant clinical benefits in managing cardiovascular conditions like heart failure and hypertension[1]. The efficacy and safety of such a critical therapeutic agent are intrinsically linked to the purity of the Active Pharmaceutical Ingredient (API). In pharmaceutical manufacturing, impurities are unwanted chemicals that can arise from the synthesis process, degradation of the API, or interaction with formulation components[1][2]. Regulatory bodies, guided by the International Council for Harmonisation (ICH), have established stringent guidelines to control these impurities, ensuring that their levels are low enough to not pose a risk to patient safety[3][4].

This guide provides a comprehensive technical overview of a specific known impurity, Carvedilol Impurity F. As a senior application scientist, the objective here is not merely to present data but to synthesize it into a logical framework that explains the causality behind analytical choices and control strategies. This document is intended for researchers, analytical scientists, and drug development professionals involved in the quality control and assurance of Carvedilol.

PART 1: Unveiling Carvedilol Impurity F: Identity and Origin

Carvedilol Impurity F is recognized by major pharmacopeias, including the United States Pharmacopeia (USP), as a potential process-related impurity in Carvedilol[5][6]. Understanding its chemical identity is the foundational step in developing effective control measures.

Chemical Profile

The key identifiers and properties of Carvedilol Impurity F are summarized below.

| Parameter | Data | Source(s) |

| CAS Number | 1246820-73-4 | [5][7] |

| IUPAC Name | 1-((2-(2-methoxyphenoxy)ethyl)amino)-3-((2,3,4,9-tetrahydro-1H-carbazol-5-yl)oxy)propan-2-ol | [5][7] |

| Synonyms | 6,7,8,9-Tetrahydro Carvedilol; Carvedilol USP Related Compound F | [8][9] |

| Molecular Formula | C₂₄H₃₀N₂O₄ | [7][10] |

| Molecular Weight | 410.51 g/mol | [7][10] |

| Appearance | Off-white to Beige Solid; often described as hygroscopic | [7][9] |

| Solubility | Freely soluble in Acetonitrile; Soluble in Methanol (MeOH) and DMSO | [7][10] |

| Storage | Recommended at 2-8°C | [7][10] |

Chemical Structure

The structural difference between Carvedilol and Impurity F is subtle yet significant. Impurity F possesses a hydrogenated carbazole ring system, as indicated by its synonym, "6,7,8,9-Tetrahydro Carvedilol"[8][9].

Caption: Structural relationship between Carvedilol and Impurity F.

Postulated Origin and Formation Pathway

While specific literature detailing the synthesis of Carvedilol Impurity F is scarce, its structure provides a strong basis for postulating its origin. The "tetrahydro" designation points to a reduction or hydrogenation reaction. Impurities can be introduced as starting materials, by-products of the main reaction, or degradation products[2].

The most plausible origin of Impurity F is as a process-related impurity stemming from the synthesis of a key starting material, 4-hydroxycarbazole, or its derivatives. If a hydrogenation step is used during the synthesis of precursors and is not driven to completion or is non-specific, it could lead to the partial or complete saturation of the carbazole aromatic system. This hydrogenated precursor would then be carried through the subsequent synthetic steps to form the final impurity alongside the Carvedilol API.

Caption: Postulated formation pathway for Carvedilol Impurity F.

PART 2: Regulatory Context and Control Strategy

The control of impurities is a non-negotiable aspect of pharmaceutical quality assurance, governed by global regulatory standards.

ICH Guidelines: A Framework for Control

The ICH Q3A(R2) and Q3B(R2) guidelines provide a rational framework for the control of organic impurities in new drug substances and products, respectively[3][4][11]. These guidelines establish thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.

Table of ICH Impurity Thresholds:

| Threshold | Maximum Daily Dose ≤ 2 g/day | Maximum Daily Dose > 2 g/day |

| Reporting | 0.05% | 0.03% |

| Identification | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.05% |

| Qualification | 0.15% or 1.0 mg per day intake (whichever is lower) | 0.05% |

(Data synthesized from ICH Q3A/Q3B guidelines[3][4][12])

Expertise in Application: These thresholds are the cornerstone of a risk-based control strategy. The identification threshold dictates the level at which a company must elucidate the structure of an unknown impurity. The qualification threshold is the concentration at which an impurity must be assessed for its biological safety[13]. Since Carvedilol Impurity F is a known and structurally characterized compound, the primary focus shifts to ensuring its levels are maintained below the qualification threshold.

Pharmacopeial Standards

The United States Pharmacopeia (USP) monograph for Carvedilol Tablets specifies acceptance criteria for impurities. Typically, individual specified impurities are limited to not more than 0.2%, with total impurities not exceeding 1.0%[14]. While Impurity F is listed as a "Related Compound," it is crucial to consult the most current version of the relevant pharmacopeia (USP, Ph. Eur., etc.) for the specific limits applicable to this impurity[15].

A Self-Validating Control Strategy

An effective control strategy is a closed-loop system that validates its own effectiveness through rigorous testing and documentation.

-

Raw Material Control: The most effective control point is often the beginning of the process. Implement stringent specifications and analytical testing for the carbazole-based starting materials to detect and limit the presence of the hydrogenated precursor.

-

Process Optimization: Optimize the Carvedilol synthesis to prevent the formation of new impurities and minimize the carry-over of existing ones[2]. Several synthetic methods aim to reduce the formation of other major impurities, like the "bis impurity," and these principles can be extended to control Impurity F[16][17][18].

-

Purification: Employ robust purification techniques, such as recrystallization or chromatography, for the final API to effectively remove Impurity F to levels well below the established limits[2].

-

Reference Standard: Utilize a qualified reference standard of Carvedilol Impurity F for the accurate identification (e.g., by retention time) and quantification of the impurity in the final API and drug product[19].

-

Validated Analytical Method: Develop and validate a stability-indicating analytical method capable of separating Impurity F from Carvedilol and all other potential impurities[12].

PART 3: Analytical Methodology: Detection and Quantification

High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for the separation and quantification of Carvedilol and its related substances due to its precision, accuracy, and robustness[2][20].

Recommended HPLC Protocol

The following protocol is a synthesized, robust method based on principles described in the literature for Carvedilol impurity analysis[21][22]. It is designed to be a starting point for method development and validation in a specific laboratory setting.

Principle: A gradient reversed-phase HPLC method is used to separate Carvedilol from its potential process-related and degradation impurities. Detection is performed using a UV spectrophotometer, typically at 240 nm, where Carvedilol and its chromophoric impurities exhibit significant absorbance[22].

Apparatus and Materials:

-

HPLC system with gradient pump, autosampler, column oven, and UV/PDA detector.

-

Chromatographic data acquisition and processing software.

-

Analytical balance, volumetric flasks, pipettes, and syringes.

-

Syringe filters (e.g., 0.45 µm PTFE or Nylon).

-

Carvedilol Reference Standard (RS).

-

Carvedilol Impurity F Reference Standard.

-

Acetonitrile (HPLC grade).

-

Potassium dihydrogen phosphate (KH₂PO₄) (Analytical grade).

-

Orthophosphoric acid (OPA) or Triethylamine (TEA) for pH adjustment.

-

Purified water (Milli-Q or equivalent).

Preparation of Solutions:

-

Mobile Phase A (Aqueous Buffer): Prepare a 20 mM potassium dihydrogen phosphate solution in water. Adjust the pH to 2.8 ± 0.05 with orthophosphoric acid[21]. Filter through a 0.45 µm membrane filter and degas.

-

Mobile Phase B (Organic): Acetonitrile (HPLC Grade).

-

Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 50:50 v/v).

-

Standard Solution Preparation: Accurately weigh and dissolve Carvedilol RS and Carvedilol Impurity F RS in the diluent to prepare a stock solution. Further dilute to a final concentration relevant to the specification limit (e.g., for a 0.2% limit, the impurity concentration would be 0.2% of the API concentration).

-

Sample Solution Preparation: Accurately weigh and dissolve a specified amount of the Carvedilol API or powdered tablets in the diluent to achieve a known target concentration (e.g., 0.5 mg/mL). Sonicate if necessary to ensure complete dissolution, then filter through a 0.45 µm syringe filter[14].

Chromatographic Conditions:

| Parameter | Recommended Condition | Rationale / Causality |

| Column | Purosphere STAR RP-18e (250 x 4.6 mm, 5 µm) or equivalent C18 | End-capped C18 columns provide good retention and peak shape for moderately polar compounds like Carvedilol and its impurities[21]. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and separation efficiency[22]. |

| Column Temperature | 40 °C | Elevated temperature can improve peak shape, reduce viscosity, and enhance resolution between closely eluting peaks[22][23]. |

| Detection Wavelength | 240 nm | Provides good sensitivity for both Carvedilol and its related impurities[22]. |

| Injection Volume | 10 µL | A typical volume to avoid column overloading while ensuring adequate sensitivity. |

| Gradient Program | Time (min) | % Mobile Phase A |

| 0 | 70 | |

| 30 | 40 | |

| 40 | 20 | |

| 45 | 20 | |

| 46 | 70 | |

| 55 | 70 |

This gradient is illustrative and must be optimized during method development to ensure adequate resolution (>1.5) between all peaks of interest.

System Suitability and Calculations

System Suitability Test (SST): Before sample analysis, inject the standard solution (or a dedicated SST solution containing the API and all specified impurities) multiple times. The system is deemed suitable for use if it meets pre-defined criteria, such as:

-

Tailing Factor (Asymmetry): ≤ 2.0 for the Carvedilol and Impurity F peaks.

-

Theoretical Plates (N): > 6000 for the Carvedilol peak[15].

-

Resolution (Rs): > 2.0 between Carvedilol and the nearest eluting impurity peak.

-

Reproducibility (%RSD): ≤ 2.0% for peak areas from replicate injections.

Calculation of Impurity Content: The percentage of Impurity F in the sample is calculated using the peak areas from the chromatograms, applying the principle of external standards.

% Impurity F = (AreaImp F in Sample / AreaImp F in Standard) × (ConcStandard / ConcSample) × PurityStandard × 100

Analytical Workflow Diagram

Caption: High-level workflow for HPLC analysis of Carvedilol Impurity F.

Conclusion

Carvedilol Impurity F (CAS No. 1246820-73-4), or 6,7,8,9-Tetrahydro Carvedilol, is a critical process-related impurity that must be monitored and controlled to ensure the quality and safety of Carvedilol drug products. Its control relies on a multi-faceted strategy grounded in ICH principles, encompassing stringent raw material testing, optimized manufacturing and purification processes, and the use of a robust, validated, stability-indicating HPLC method. By understanding the identity, origin, and analytical intricacies of this impurity, pharmaceutical scientists can confidently ensure their products meet the rigorous standards demanded by regulatory authorities and, ultimately, protect patient health.

References

- SYNTHESIS AND CHARACTERIZATION OF PHARMACOPEIAL IMPURITIES OF AN ANTIHYPERTENSIVE DRUG, CARVEDILOL. (2013). Connect Journals.

-

Impurity guidelines in drug development under ICH Q3. (n.d.). AMSbiopharma. [Link]

-

Optimization and Validation of an HPLC Method for the Analysis of Carvedilol and Impurities. (2023). ACS Omega. [Link]

-

Optimization and Validation of an HPLC Method for the Analysis of Carvedilol and Impurities. (2023). MDPI. [Link]

-

Carvedilol | RP-HPLC | Method Validation | Stability-indicating | Tablets. (2018). Lat. Am. J. Pharm.[Link]

-

ICH Q3A(R2) Impurities in new drug substances - Scientific guideline. (2006). European Medicines Agency. [Link]

-

Carvedilol Tablets. (2025). USP-NF. [Link]

-

Carvedilol Impurity. (2024). Alentris Research Pvt. Ltd.[Link]

-

CARVEDILOLUM. (2014). European Pharmacopoeia. [Link]

-

ICH guidelines on impurities in new drug products. (n.d.). SlideShare. [Link]

-

ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR KNOWN AND UNKNOWN IMPURITIES PROFILING FOR CARVEDILOL PHARMACEUTICAL DOSAGE FORM (TABLETS). (2021). ResearchGate. [Link]

-

ICH Q3B(R2) Guideline Explained | Impurities in New Drug Products. (2025). YouTube. [Link]

-

ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. (n.d.). FDA. [Link]

-

A New and Alternate Synthesis of Carvedilol: An Adrenergic receptor. (2012). Der Pharma Chemica. [Link]

-

Facile Synthesis of Carvedilol from Corresponding N-sulfonamide. (2017). Journal of Chemical and Pharmaceutical Research. [Link]

-

6,7,8,9-Tetrahydro Carvedilol. (n.d.). Pharmaffiliates. [Link]

-

CARVEDILOL USP RC F. (n.d.). Allmpus. [Link]

-

Carvedilol USP Related Compound F. (n.d.). KM Pharma Solution. [Link]

- Process for the preparation of carvedilol. (n.d.).

-

Carvedilol EP Impurities & USP Related Compounds. (n.d.). SynThink. [Link]

-

USP Carvedilol Related Compound F. (n.d.). SynThink Research Chemicals. [Link]

-

Carvedilol-impurities. (n.d.). Pharmaffiliates. [Link]

Sources

- 1. connectjournals.com [connectjournals.com]

- 2. alentris.org [alentris.org]

- 3. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]

- 4. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 5. Carvedilol USP Related Compound F | CAS No- 1246820-73-4 | NA [chemicea.com]

- 6. synthinkchemicals.com [synthinkchemicals.com]

- 7. Carvedilol Related Compound F - Daicel Pharma Standards [daicelpharmastandards.com]

- 8. CAS 1246820-73-4: 6,7,8,9-Tetrahydro Carvedilol [cymitquimica.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. allmpus.com [allmpus.com]

- 11. ICH guidelines on impurities in new drug products.pptx [slideshare.net]

- 12. m.youtube.com [m.youtube.com]

- 13. pharma.gally.ch [pharma.gally.ch]

- 14. trungtamthuoc.com [trungtamthuoc.com]

- 15. drugfuture.com [drugfuture.com]

- 16. derpharmachemica.com [derpharmachemica.com]

- 17. jocpr.com [jocpr.com]

- 18. EP1741700B1 - Process for the preparation of carvedilol - Google Patents [patents.google.com]

- 19. synthinkchemicals.com [synthinkchemicals.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. ijpsonline.com [ijpsonline.com]

- 22. researchgate.net [researchgate.net]

- 23. Optimization and Validation of an HPLC Method for the Analysis of Carvedilol and Impurities - PMC [pmc.ncbi.nlm.nih.gov]

Biological Activity of Carvedilol Tetrahydro Analogs: A Technical Guide

This guide details the biological activity, structure-activity relationships (SAR), and therapeutic potential of Carvedilol Tetrahydro Analogs , with a specific focus on their divergence from the parent drug's classical beta-blocking profile toward selective Ryanodine Receptor 2 (RyR2) modulation.[1]

Executive Summary

Carvedilol is a third-generation, non-selective

Carvedilol Tetrahydro Analogs (derived from the 1,2,3,4-tetrahydrocarbazole scaffold) represent a strategic chemical evolution.[1] These compounds are designed to uncouple the anti-arrhythmic RyR2-stabilizing activity from the hemodynamic

Chemical Structure & SAR

The biological activity of carvedilol resides in two distinct pharmacophores: the carbazole head (antioxidant, RyR2 interaction) and the phenoxyethylamine tail (GPCR binding).[1]

Structural Modification

-

Parent Molecule (Carvedilol): Contains a fully aromatic 9H-carbazole ring.[1]

-

Tetrahydro Analogs: The carbazole ring is partially saturated to form 1,2,3,4-tetrahydrocarbazole .[1]

-

Key Analog (VK-II-36): A prominent example where the structural modification abolishes

-receptor affinity while retaining RyR2 binding.[1] -

Key Analog (VK-II-86): Further optimized for multi-channel regulation (IK1, IKr, INa-L).

-

Structure-Activity Relationship (SAR) Table[1]

| Feature | Carvedilol (Parent) | Tetrahydro Analogs (e.g., VK-II-36) | Biological Consequence |

| Carbazole Ring | Fully Aromatic | Tetrahydro-saturation | Modulates lipophilicity and receptor fit.[1] |

| High ( | Negligible ( | Loss of bradycardia/hypotension side effects. | |

| RyR2 Interaction | Potent | Potent / Retained | Suppression of Ca |

| Antioxidant Activity | Moderate | High | Protection against ROS-mediated damage.[1] |

| Chirality | Racemic (S=Beta/Alpha, R=Alpha) | Often Racemic or achiral variants | Can be designed to avoid S-enantiomer beta-blockade.[1] |

Pharmacodynamics: The Mechanism Shift[1]

The core value of tetrahydro analogs lies in their selectivity profile.[1]

Loss of Beta-Blockade

Unlike carvedilol, which competitively blocks

RyR2 Modulation (The "Magic Bullet")

These analogs act as RyR2 channel stabilizers .[1] In heart failure and catecholaminergic polymorphic ventricular tachycardia (CPVT), the RyR2 channel becomes "leaky," releasing calcium spontaneously during diastole (SOICR).[1][3]

-

Mechanism: The analog binds to the RyR2 channel (likely in the transmembrane domain), increasing the threshold for luminal calcium activation.[1]

-

Effect: Prevents spontaneous Ca

waves that trigger Delayed Afterdepolarizations (DADs).[1][4]

Antioxidant & Pleiotropic Effects

The tetrahydrocarbazole moiety retains the nitrogen-hydrogen (N-H) bond essential for radical scavenging.[1] These analogs can donate hydrogen atoms to neutralize lipid peroxides, protecting the myocardium from oxidative stress-induced remodeling.[1]

Visualization: Signaling Pathways[1]

The following diagram illustrates the divergent pathways of Carvedilol vs. its Tetrahydro Analogs (VK-II-36).

Caption: Divergence of pharmacological activity. Carvedilol impacts both GPCR and RyR2 pathways, causing side effects.[1] Tetrahydro analogs selectively target RyR2, isolating the anti-arrhythmic benefit.[1]

Experimental Protocols

To validate the biological activity of these analogs, the following standardized protocols are recommended.

Protocol: Store Overload Induced Calcium Release (SOICR) Assay

Objective: Quantify the analog's ability to prevent spontaneous Ca

-

Cell Preparation: Transfect HEK293 cells with RyR2-R4496C cDNA.[1] Plate on glass-bottom dishes.

-

Dye Loading: Incubate cells with Fura-2-AM (5

M) for 30 minutes at 37°C. Wash with Krebs-Ringer-HEPES (KRH) buffer. -

Induction: Perfusion with elevated extracellular Ca

(1-2 mM) to induce store overload.[1] -

Treatment:

-

Control: DMSO vehicle.

-

Test: Perfusion with Tetrahydro Analog (titrate 0.1

M – 10

-

-

Measurement: Monitor intracellular Ca

oscillations using ratiometric fluorescence (340/380 nm excitation). -

Endpoint: Determine the IC

for suppression of oscillation frequency and amplitude.

Protocol: Beta-Adrenergic Binding Affinity

Objective: Confirm the lack of beta-blocking activity.[1][3][4]

-

Membrane Prep: Isolate membranes from rat heart or CHO cells overexpressing human

-AR.[1] -

Radioligand: Use [

I]-Iodocyanopindolol (a high-affinity beta antagonist).[1] -

Competition: Incubate membranes with radioligand + increasing concentrations of the Tetrahydro Analog (

to -

Filtration: Harvest on glass fiber filters, wash, and count radioactivity.

-

Analysis: Plot displacement curves. A "clean" tetrahydro analog should show a

Synthesis & Workflow Visualization

The development of these analogs typically follows a screening workflow to ensure the "uncoupling" of activities.[1]

Caption: Screening workflow for identifying non-beta-blocking, RyR2-active analogs.

References

-

Zhou, Q., et al. (2011).[1] Carvedilol and its new analogs suppress arrhythmogenic store overload-induced Ca2+ release.[1][3] Nature Medicine.[1] Link

-

Gonano, L. A., et al. (2021).[1] A carvedilol analogue, VK-II-86, prevents hypokalaemia-induced ventricular arrhythmia through novel multi-channel effects.[1][5][6][7] British Journal of Pharmacology.[1][5] Link

-

Kim, K., et al. (2013).[1] Carvedilol Analogue Inhibits Triggered Activities Evoked by Both Early and Delayed Afterdepolarizations.[1][4][8] Circulation Journal.[1] Link

-

Mahajan, R., et al. (2024).[1] Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities. World Journal of Advanced Research and Reviews.[1] Link

-

Dandapani, S., et al. (2012).[1][3] Novel Carvedilol Analogs that Suppress Store Overload Induced Ca2+ Release.[1][3][9] Journal of Medicinal Chemistry.[1] Link

Sources

- 1. Carvedilol - Wikipedia [en.wikipedia.org]

- 2. eurekaselect.com [eurekaselect.com]

- 3. Carvedilol and Its New Analogs Suppress Arrhythmogenic Store Overload-induced Ca2+ Release - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Carvedilol Analogue Inhibits Triggered Activities Evoked by Both Early and Delayed Afterdepolarizations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. research.manchester.ac.uk [research.manchester.ac.uk]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Homo-VK-II-36 | 1479049-35-8 | MOLNOVA [molnova.com]

Pharmacostructural Architecture of Tetrahydrocarbazole Beta-Blockers: A Technical Guide

The following technical guide details the Structure-Activity Relationship (SAR) of Tetrahydrocarbazole (THC) beta-blockers.

Introduction: The Evolution of the Beta-Blocker Scaffold

The development of

This guide analyzes the SAR of THC derivatives, focusing on how the flexible cyclohexene ring (C1–C4) modulates receptor fit, lipophilicity, and metabolic stability compared to their fully aromatic carbazole counterparts.

The Core Pharmacophore

All potent beta-blockers in this class share a tripartite structure:

-

The Anchor: The lipophilic THC ring system.

-

The Linker: An oxypropanolamine chain (–O–CH

–CH(OH)–CH -

The Tail: A secondary amine (isopropyl, t-butyl, or arylalkyl).

Chemical Biology & Structural Dynamics

The Tetrahydrocarbazole (THC) Scaffold

Unlike the planar carbazole, the 1,2,3,4-THC scaffold possesses a "puckered" half-chair conformation in the saturated C1–C4 ring. This deviation from planarity alters the vector of the oxypropanolamine side chain, potentially enhancing selectivity for specific

Mechanism of Action (Signaling Pathway)

THC beta-blockers function as competitive antagonists at the G-protein coupled

Figure 1: Competitive inhibition of the Beta-Adrenergic signaling cascade by THC derivatives.[1]

Structure-Activity Relationship (SAR) Analysis

The SAR of THC beta-blockers is defined by four critical regions.

Region A: The THC Anchor (Positions 1-9)

-

The Nitrogen (N9): The indole nitrogen acts as a hydrogen bond donor to Ser211 or Asp113 in the receptor pocket. Alkylation of N9 (e.g., N-methyl) typically abolishes activity , confirming the necessity of a free NH group for high-affinity binding.

-

The Saturated Ring (C1-C4):

-

Unsubstituted: Provides bulk tolerance.

-

C4-Substitution: This is the most common attachment point for the oxypropanolamine chain in "Carazolol-like" THC derivatives. Because C4 is aliphatic in THC, attaching the chain here creates a chiral center .

-

Stereochemistry: The (4S) configuration generally favors binding if the chain is attached here, though the chirality of the propanolamine hydroxyl is more critical.

-

-

The Aromatic Ring (C5-C8): Substituents here (e.g., -OCH3, -F) modulate lipophilicity. A C5- or C6-substitution pattern can mimic the 4- or 5-substitution of the indole ring in Pindolol, affecting intrinsic sympathomimetic activity (ISA).

Region B: The Linker (Oxypropanolamine)

-

Ether Linkage (-O-CH2-): Essential for optimal spacing. Replacing the ether oxygen with a methylene (-CH2-) or amine (-NH-) drastically reduces affinity.

-

Hydroxyl Group (-OH): Critical for hydrogen bonding to Asp113 and Asn293 in the receptor.

Region C: The Stereogenic Center (Beta-Carbon)

-

Chirality Rule: The (S)-enantiomer of the propanolamine chain (equivalent to the levorotatory isomer) is typically 50-100x more potent than the (R)-enantiomer. This aligns with the "Easson-Stedman hypothesis" requiring a specific three-point attachment.

Region D: The Amine Tail

-

Isopropyl / t-Butyl: confers non-selective

-blockade (Propranolol-like). -

Bulky Arylalkyl Groups: (e.g., dimethoxyphenethyl) shift the profile towards

-selectivity and can introduce vasodilating

Figure 2: Functional regions of the THC beta-blocker pharmacophore.

Quantitative Data: Binding Profiles

The following table summarizes the impact of structural modifications on binding affinity (K

| Compound Class | Structure Description | Receptor Affinity (K | Selectivity ( | Key Insight |

| Reference | (S)-Propranolol | 1.2 (Non-selective) | ~1.0 | Standard reference; high lipophilicity. |

| Carbazole | (S)-Carazolol | 0.1 - 0.5 | ~1.5 | Planar ring increases affinity vs naphthalene. |

| THC Analog 1 | 4-Oxy-THC-Isopropylamine | 15 - 30 | ~2.5 | Reduced affinity due to non-planar ring; slightly better |

| THC Analog 2 | 4-Oxy-THC-Carvedilol Tail | 2.5 - 5.0 | ~10.0 | Bulky tail restores affinity; high lipophilicity. |

| N-Methyl THC | N-Methyl-4-Oxy-THC | > 1000 | N/A | Loss of H-bond donor at N9 destroys binding. |

| Oxo-THC | 4-Oxo-1,2,3,4-THC derivative | 50 - 100 | ~1.0 | Carbonyl at C4 reduces affinity compared to ether linkage. |

Experimental Protocols

Synthesis of the THC-Epoxide Intermediate

This protocol describes the synthesis of the key intermediate 4-(2,3-epoxypropoxy)-1,2,3,4-tetrahydrocarbazole .

Reagents: 4-Hydroxy-1,2,3,4-tetrahydrocarbazole (Starting Material), Epichlorohydrin, Potassium Carbonate (K

-

Dissolution: Dissolve 10 mmol of 4-hydroxy-1,2,3,4-tetrahydrocarbazole in 50 mL of anhydrous acetone.

-

Base Addition: Add 30 mmol (3 eq) of anhydrous K

CO -

Alkylation: Add 50 mmol (5 eq) of epichlorohydrin dropwise to the reaction mixture.

-

Reflux: Heat the mixture to reflux (approx. 56°C) for 6–12 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

-

Workup: Filter off the inorganic salts. Evaporate the solvent under reduced pressure.

-

Purification: Purify the residue via silica gel column chromatography to isolate the epoxide.

Ring Opening (Amination)

-

Reaction: Dissolve the purified epoxide (5 mmol) in methanol (20 mL).

-

Amine Addition: Add excess isopropylamine (or desired amine) (15 mmol).

-

Reflux: Reflux for 4 hours.

-

Isolation: Evaporate solvent. Recrystallize the resulting solid from ethanol/ether to yield the final THC beta-blocker hydrochloride salt.

Figure 3: Synthetic route for 4-substituted THC propanolamines.

Conclusion & Future Directions

The 1,2,3,4-tetrahydrocarbazole scaffold represents a "sweet spot" between the rigidity of carbazoles and the flexibility of simple phenyl ethers. While generally exhibiting slightly lower affinity than their fully aromatic counterparts (due to the loss of planarity affecting the entropy of binding), THC derivatives offer:

-

Modifiable Lipophilicity: The saturated ring allows for fine-tuning of LogP without altering the aromatic core.

-

Stereochemical Diversity: The C4 position offers an additional chiral handle for enhancing selectivity.

-

Reduced Toxicity: The metabolic profile of THC is often distinct from carbazoles, potentially avoiding specific toxic metabolites associated with fully aromatic systems.

Future research should focus on C4-spiro-fused THC derivatives to lock the conformation of the saturated ring, potentially regaining the high affinity of carbazoles while maintaining the unique selectivity profiles of the tetrahydro- scaffold.

References

-

Synthesis and beta-adrenergic antagonist activity of heterocyclic propanolamines. Journal of Pharmaceutical Sciences. Link

-

Carbazole and Simplified Derivatives: Novel Tools toward β-Adrenergic Receptors Targeting. Applied Sciences. Link

-

Novel Carvedilol Analogs that Suppress Store Overload Induced Ca2+ Release. Journal of Medicinal Chemistry. Link

-

Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands. American Journal of Hypertension. Link

-

1,2,3,4-Tetrahydrocarbazole | C12H13N | CID 13664. PubChem. Link

Sources

A Deep Dive into Carvedilol and Impurity F: A Pharmacological and Analytical Dissection

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cardiovascular therapeutics, Carvedilol stands as a cornerstone medication for managing hypertension and heart failure.[1][2] Its efficacy is rooted in a unique dual-action mechanism, exhibiting both non-selective β-adrenergic and α1-adrenergic receptor blockade.[3][4][5][6] However, the synthesis and stability of any active pharmaceutical ingredient (API) are invariably accompanied by the formation of impurities, which can significantly impact the safety and efficacy of the final drug product. This technical guide provides an in-depth exploration of the pharmacological differences and analytical considerations between Carvedilol and a specific process-related impurity, Carvedilol Impurity F. As Senior Application Scientists, our focus is to dissect the nuances of their molecular interactions and present a comprehensive framework for their differentiation and control.

Part 1: The Pharmacological Profile of Carvedilol: A Multi-Receptor Antagonist

Carvedilol's therapeutic prowess lies in its ability to modulate the sympathetic nervous system through a multi-pronged approach. It is a racemic mixture, with the S(-) enantiomer possessing both non-selective β- and α1-adrenoceptor blocking activity, while the R(+) enantiomer primarily exhibits α1-adrenoceptor blockade.[4][7]

Mechanism of Action

Carvedilol's pharmacological effects are a direct consequence of its interaction with adrenergic receptors:

-

β1-Adrenergic Blockade: By competitively blocking β1-receptors in the heart, Carvedilol reduces heart rate, myocardial contractility, and cardiac output. This action is pivotal in its efficacy for heart failure, as it lessens the workload on a compromised heart.[5][6][8]

-

β2-Adrenergic Blockade: The blockade of β2-receptors can lead to bronchoconstriction and vasoconstriction in peripheral blood vessels. While this can be a concern in patients with respiratory conditions, the concurrent α1-blockade often mitigates the vasoconstrictive effects.[2][6]

-

α1-Adrenergic Blockade: Carvedilol's antagonism of α1-receptors in vascular smooth muscle leads to vasodilation, reducing peripheral vascular resistance and contributing to its antihypertensive effect.[3][5][6] This vasodilatory action is a key feature that distinguishes Carvedilol from many other beta-blockers.[3]

Beyond its primary receptor antagonism, Carvedilol also demonstrates antioxidant and anti-inflammatory properties, which may contribute to its cardioprotective benefits.[3]

Signaling Pathway of Carvedilol's Action

The following diagram illustrates the signaling cascade affected by Carvedilol's interaction with β-adrenergic receptors.

Part 2: Unveiling Carvedilol Impurity F: A Structural Perspective

Carvedilol Impurity F, chemically known as 1-((2-(2-methoxyphenoxy)ethyl)amino)-3-((2,3,4,9-tetrahydro-1H-carbazol-5-yl)oxy)propan-2-ol, is a known process-related impurity in the synthesis of Carvedilol.[9][10] Its structure bears a striking resemblance to the parent drug, with a key difference in the carbazole ring system.

Structural Comparison

| Feature | Carvedilol | Carvedilol Impurity F |

| Chemical Name | (±)-1-(9H-Carbazol-4-yloxy)-3-[[2-(2-methoxyphenoxy)ethyl]amino]-2-propanol | 1-((2-(2-methoxyphenoxy)ethyl)amino)-3-((2,3,4,9-tetrahydro-1H-carbazol-5-yl)oxy)propan-2-ol |

| CAS Number | 72956-09-3 | 1246820-73-4[11] |

| Molecular Formula | C₂₄H₂₆N₂O₄ | C₂₄H₃₀N₂O₄[11] |

| Molecular Weight | 406.47 g/mol | 410.5 g/mol [11] |

| Key Structural Difference | Aromatic Carbazole Ring | Tetrahydrocarbazole Ring (partially saturated) |

The saturation of one of the aromatic rings in the carbazole moiety of Impurity F is the critical differentiating feature. This seemingly minor alteration can have profound implications for the molecule's three-dimensional conformation and its ability to interact with biological targets.

Part 3: Potential Pharmacological Divergence: A Hypothesis-Driven Analysis

While direct pharmacological and toxicological studies on Carvedilol Impurity F are not extensively available in the public domain, we can hypothesize its potential activity based on structure-activity relationships (SAR).

The β-adrenergic and α1-adrenergic receptor binding pockets are highly specific. The planarity and electronic distribution of the aromatic carbazole ring in Carvedilol are likely crucial for optimal receptor binding. The introduction of a saturated ring in Impurity F disrupts this planarity, which could lead to:

-

Reduced Receptor Affinity: The altered shape of Impurity F may result in a weaker interaction with the binding sites of β1, β2, and α1 receptors compared to Carvedilol. This would likely translate to a significantly lower pharmacological potency.

-

Altered Receptor Selectivity: The change in molecular geometry could potentially alter the relative affinity for different receptor subtypes.

-

Different Metabolic Profile: The modification to the carbazole ring could influence its metabolism by cytochrome P450 enzymes, potentially leading to a different pharmacokinetic profile and the formation of unique metabolites.

Given these considerations, it is highly probable that Carvedilol Impurity F possesses significantly reduced β-blocking and α1-blocking activity compared to Carvedilol. However, without empirical data, its potential for off-target effects or unique toxicological properties remains unknown. This underscores the critical importance of controlling its levels in the final drug product.

Part 4: The Analytical Imperative: Differentiating Carvedilol from Impurity F

The structural similarity between Carvedilol and its impurities necessitates the development of robust and sensitive analytical methods for their separation and quantification. High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for this purpose.

Experimental Protocol: Reversed-Phase HPLC for Impurity Profiling

The following protocol outlines a general approach for the development of a stability-indicating HPLC method for Carvedilol and its impurities.

Objective: To develop and validate a reversed-phase HPLC method capable of separating Carvedilol from Impurity F and other related substances.

Materials and Reagents:

-

Carvedilol Reference Standard

-

Carvedilol Impurity F Reference Standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Potassium dihydrogen phosphate

-

Orthophosphoric acid

-

Triethylamine

-

Water (HPLC grade)

Instrumentation:

-

HPLC system with a UV or Diode Array Detector (DAD)

-

Analytical column: A C18 or C8 column is typically suitable (e.g., Purosphere STAR RP-18 endcapped, 250 x 4.6 mm, 5 µm).[12]

Chromatographic Conditions (Example):

| Parameter | Condition |

| Mobile Phase A | Buffer: 20 mM potassium dihydrogen phosphate with 1 mL/L triethylamine, pH adjusted to 2.8 with orthophosphoric acid.[12] |

| Mobile Phase B | Acetonitrile/Methanol mixture |

| Elution | Gradient elution is often required to resolve all impurities.[12] |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40-50 °C[12][13] |

| Detection Wavelength | 240 nm is a common wavelength for Carvedilol and its impurities.[13] |

| Injection Volume | 10-20 µL |

Method Development and Validation Workflow:

The following diagram outlines the logical workflow for developing and validating a robust analytical method.

Part 5: Conclusion and Future Perspectives

The pharmacological profile of Carvedilol is well-established, with its dual β- and α1-adrenergic blockade providing significant therapeutic benefits. Carvedilol Impurity F, a process-related impurity, possesses a key structural modification that is highly likely to diminish its pharmacological activity. The lack of comprehensive pharmacological and toxicological data on Impurity F highlights the critical need for stringent analytical control to ensure the purity, safety, and efficacy of Carvedilol drug products.

Future research should focus on the synthesis and isolation of sufficient quantities of Carvedilol Impurity F to enable in-vitro receptor binding assays and in-vivo toxicological studies. This would provide definitive data on its pharmacological profile and establish a scientifically-backed threshold for its acceptable limit in Carvedilol formulations. For drug development professionals, the key takeaway is the unwavering importance of impurity profiling and the implementation of robust analytical methods to guarantee the quality of life-saving medications.

References

-

Pharmacology of carvedilol. PubMed. [Link]

-

Carvedilol. StatPearls - NCBI Bookshelf. [Link]

-

Carvedilol. PubChem - NIH. [Link]

-

Pharmacology of Carvedilol; Overview, Mechanism of action, Uses, Side Effects, Pharmacokinetics. YouTube. [Link]

-

Carvedilol. Wikipedia. [Link]

-

How Does Carvedilol Work? All About Its Mechanism of Action. GoodRx. [Link]

-

What is the mechanism of Carvedilol? Patsnap Synapse. [Link]

-

Synthesis and characterization of potential impurities in key intermediates of Carvedilol: a β-adrenergic receptor. Journal of Chemical and Pharmaceutical Research. [Link]

-

(carvedilol) Tablets. accessdata.fda.gov. [Link]

-

USP Carvedilol Related Compound F | 1246820-73-4. SynThink Research Chemicals. [Link]

-

Carvedilol Related Compound F | CAS 1246820-73-4. Veeprho. [Link]

-

SYNTHESIS AND CHARACTERIZATION OF PHARMACOPEIAL IMPURITIES OF AN ANTIHYPERTENSIVE DRUG, CARVEDILOL. Connect Journals. [Link]

-

Optimization and Validation of an HPLC Method for the Analysis of Carvedilol and Impurities. ACS Omega. [Link]

-

Simultaneous Determination of Carvedilol and its Impurities in Tablets by High Performance Liquid Chromatography. Semantic Scholar. [Link]

-

Determination of Carvedilol and its Impurities in Pharmaceuticals. ResearchGate. [Link]

-

Carvedilol | RP-HPLC | Method Validation | Stability-indicating | Tablets. Indian Journal of Pharmaceutical Sciences. [Link]

-

Green HPLC strategy for quantification of carvedilol and hydrochlorothiazide in cardiac medications with in-vitro dissolution kinetics and impurity profiling. PMC - NIH. [Link]

-

Binding properties of beta-blockers at recombinant beta1-, beta2-, and beta3-adrenoceptors. PubMed. [Link]

-

Comparison of the affinity of β-blockers for two states of the β1-adrenoceptor in ferret ventricular myocardium. PMC - NIH. [Link]

-

Carvedilol-impurities. Pharmaffiliates. [Link]

-

Beta-Adrenoceptor Antagonists (Beta-Blockers). CV Pharmacology. [Link]

-

Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. PMC - NIH. [Link]

Sources

- 1. Carvedilol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. goodrx.com [goodrx.com]

- 3. Pharmacology of carvedilol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Carvedilol | C24H26N2O4 | CID 2585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Carvedilol - Wikipedia [en.wikipedia.org]

- 6. What is the mechanism of Carvedilol? [synapse.patsnap.com]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]

- 9. veeprho.com [veeprho.com]

- 10. Carvedilol USP Related Compound F | CAS No- 1246820-73-4 | NA [chemicea.com]

- 11. synthinkchemicals.com [synthinkchemicals.com]

- 12. ijpsonline.com [ijpsonline.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Tetrahydro-5H-carbazol-4-yloxy Derivatives in Drug Discovery

Executive Summary

The tetrahydro-5H-carbazol-4-yloxy moiety represents a specialized pharmacophore within the broader class of tricyclic heterocycles. While nomenclature in this field can be variable—often overlapping with 6,7,8,9-tetrahydro-9H-carbazol-4-yloxy or 1,2,3,9-tetrahydro-4H-carbazol-4-one derivatives—the core structural motif is pivotal in the design of "privileged structures" for multi-target drug discovery.

This guide dissects the medicinal chemistry of these derivatives, focusing on their role as

Chemical Identity & Nomenclature Clarification

To ensure scientific accuracy, we must first address the nomenclature often found in chemical catalogs versus IUPAC standards.

-

The "5H" Anomaly: The term "Tetrahydro-5H-carbazol-4-yloxy" is frequently encountered in commercial catalogs referring to impurities or analogs of Carvedilol (e.g., 6,7,8,9-Tetrahydro Carvedilol).[1] In standard IUPAC numbering for carbazole, the nitrogen is at position 9. The "5H" designation often implies a tautomeric shift or a non-standard numbering scheme used in specific patent literature.

-

The Structural Core: The primary scaffold of interest involves a tetrahydrocarbazole (THC) ring system where an ether linkage (yloxy) is established at the C4 position.

-

Type A (Aromatic Ether): 6,7,8,9-Tetrahydro-9H-carbazol-4-ol derivatives. Here, the ether is on the phenolic ring. This is the scaffold associated with Carvedilol-like beta-blockers.

-

Type B (Aliphatic Ether): 1,2,3,9-Tetrahydro-4H-carbazol-4-one derivatives reduced and alkylated. Here, the ether is on the saturated ring.

-

This guide focuses primarily on Type A (the Carvedilol-related scaffold) while referencing Type B for its neuroprotective applications.

Therapeutic Applications & Mechanism of Action

Cardiovascular: -Adrenergic Antagonism

The 4-yloxy-carbazole motif is a bioisostere of the naphthyloxy group found in Propranolol. Derivatives such as 6,7,8,9-tetrahydro-carvedilol exhibit potent

-

Mechanism: Competitive antagonism at

and -

Advantage: The partially saturated ring reduces planarity, potentially enhancing selectivity and reducing off-target aromatic stacking interactions.

Neurodegeneration: AChE/BChE Inhibition

Tetrahydrocarbazole derivatives have shown promise as dual inhibitors of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE).

-

Mechanism: The carbazole moiety binds to the peripheral anionic site (PAS) of AChE, while the basic amine side chain (attached via the 4-yloxy linker) extends into the catalytic active site (CAS).

-

Key Insight: Substitution at the N-9 position or the C-4 ether linkage allows for fine-tuning of blood-brain barrier (BBB) permeability.

Synthesis Strategies

The synthesis of Tetrahydro-5H-carbazol-4-yloxy derivatives generally proceeds via the Fischer Indole Synthesis followed by O-alkylation .

Core Scaffold Synthesis (Fischer Indole)

The reaction of cyclohexanone (or substituted cyclohexanones) with phenylhydrazine yields the tetrahydrocarbazole core. For the "Type A" scaffold (phenol at C4), a specific precursor like 1,3-cyclohexanedione or a pre-functionalized hydrazine is required, or the phenol is generated via oxidation of a 4-oxo intermediate.

The Epoxide Opening Pathway (Carvedilol-like)

The most common route to the "4-yloxy" drug candidates involves reacting 4-hydroxy-tetrahydrocarbazole with epichlorohydrin, followed by ring opening with an amine.

Figure 1: General synthetic pathway for Tetrahydro-carbazol-4-yloxy amino-alcohol derivatives.

Experimental Protocols

Protocol A: Synthesis of 4-(2,3-Epoxypropoxy)-6,7,8,9-tetrahydro-5H-carbazole

A critical intermediate for generating the amino-alcohol library.

Reagents:

-

4-Hydroxy-6,7,8,9-tetrahydrocarbazole (1.0 eq)

-

Epichlorohydrin (5.0 eq)

-

Potassium Carbonate (

) (2.0 eq) -

Solvent: Acetone or Acetonitrile (Dry)

Methodology:

-

Dissolution: Dissolve 4-hydroxy-6,7,8,9-tetrahydrocarbazole (e.g., 10 mmol) in anhydrous acetone (50 mL) in a round-bottom flask.

-

Base Addition: Add anhydrous

(20 mmol) and stir at room temperature for 30 minutes to generate the phenoxide anion. Note: Ensure inert atmosphere ( -

Alkylation: Add epichlorohydrin (50 mmol) dropwise. The excess epichlorohydrin acts as both reagent and co-solvent to drive the reaction and minimize polymerization.

-

Reflux: Heat the mixture to reflux (

) for 6–8 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3). -

Work-up: Filter off the inorganic salts (

/KCl) while hot. Evaporate the solvent under reduced pressure. -

Purification: The residue is often an oil. Purify via silica gel column chromatography using a gradient of Hexane

10% EtOAc/Hexane. -

Yield: Typical yields range from 70–85%.

Protocol B: Epoxide Ring Opening (Library Generation)

Reagents:

-

4-(2,3-Epoxypropoxy)-tetrahydrocarbazole (Intermediate from Protocol A)

-

Substituted Amine (e.g., Isopropylamine, 2-(2-methoxyphenoxy)ethylamine) (1.2 eq)

-

Solvent: Ethanol or Methanol

Methodology:

-

Reaction: Dissolve the epoxide intermediate in ethanol (5 mL/mmol). Add the amine.[2][3][4]

-

Conditions: Reflux for 4–12 hours. The reaction rate depends on the nucleophilicity of the amine. Sterically hindered amines may require longer times or microwave irradiation (

, 30 min). -

Isolation: Concentrate the solvent in vacuo.

-

Salt Formation: Dissolve the crude free base in a minimum amount of ethanol and add ethanolic HCl or oxalic acid to precipitate the salt for stability and characterization.

-

Validation: Confirm structure via

-NMR (look for the disappearance of epoxide protons at

Structure-Activity Relationship (SAR) Visualization

The biological activity of these derivatives hinges on specific interactions within the receptor binding pocket.

Figure 2: Pharmacophore map highlighting key interaction points for Tetrahydro-carbazol-4-yloxy derivatives.

Quantitative Data Summary

Table 1: Comparative Potency of Tetrahydrocarbazole Derivatives vs. Standards (Representative data synthesized from literature sources)

| Compound ID | Structure Type | Target | IC50 / Ki | Notes |

| Carvedilol | 9H-Carbazole (Aromatic) | ~1.0 nM | Non-selective standard | |

| THC-Analog 1 | 6,7,8,9-Tetrahydro-Carvedilol | 5–15 nM | Reduced potency, higher lipophilicity | |

| THC-AChE-1 | 1,2,3,4-Tetrahydro-4-yloxy...[2] | AChE | 0.11 | High selectivity over BChE |

| WJ0909B | 3-amino-THC derivative | Cancer Lines | 0.2–45 nM | Potent antitumor activity |

References

-

PubChem. (2025). 6,7,8,9-Tetrahydro Carvedilol | C24H30N2O4. National Library of Medicine. [Link]

-

WJARR. (2024).[5] Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities. World Journal of Advanced Research and Reviews.[4][5] [Link]

-

Organic Syntheses. (2002).[3] Indole Synthesis by Pd-Catalyzed Annulation: 1,2,3,4-Tetrahydrocarbazole. Org. Synth. 2002, 78,[3] 36. [Link]

Sources

Metabolic Fate of Carvedilol: Oxidative Pathways & The Tetrahydrobiopterin Connection

This is a comprehensive technical guide on the metabolic disposition of Carvedilol, structured to address the specific "tetrahydro" nuance associated with its pharmacology and structural analogs.

Executive Summary: The Metabolic Landscape

Carvedilol is a third-generation, vasodilating beta-blocker with a unique pharmacological profile attributed to its carbazole moiety. Unlike traditional beta-blockers, Carvedilol undergoes extensive stereoselective metabolism, primarily via oxidation and glucuronidation, rather than ring reduction.

Critical Clarification on "Tetrahydro" Nomenclature: In strict metabolic nomenclature, Carvedilol does not yield a major stable "tetrahydro-carvedilol" metabolite via hepatic biotransformation. The term "tetrahydro" in the context of Carvedilol research typically refers to two distinct high-level concepts which this guide will detail:

-

Pharmacological Mechanism: Carvedilol’s unique ability to prevent the oxidation of Tetrahydrobiopterin (BH4) , a critical cofactor for endothelial Nitric Oxide Synthase (eNOS).

-

Structural Motifs: The synthesis of Carvedilol involves 1,2,3,9-tetrahydro-4H-carbazol-4-one precursors, and certain degradation pathways can yield tetrahydro-beta-carboline derivatives (Pictet-Spengler adducts) under specific non-enzymatic conditions.

This guide details the primary oxidative pathways (generating the active hydroxylated metabolites) and the BH4-sparing mechanism , providing a complete picture of the drug's chemical fate.

The Primary Metabolic Pathway: Stereoselective Oxidation

Carvedilol is a racemic mixture (

Aromatic Ring Hydroxylation (The Active Metabolites)

The dominant Phase I pathway is aromatic ring hydroxylation. This preserves the carbazole core but modifies its electron density.

-

Enzymology:

-

CYP2D6: The high-affinity, saturable enzyme responsible for hydroxylation at the 4', 5', and 8 positions.

-

CYP2C9: The low-affinity, high-capacity enzyme, primarily driving O-demethylation.

-

CYP1A2, CYP3A4: Minor contributions.

-

-

Key Metabolites:

-

4'-Hydroxyphenyl Carvedilol (BM 910228): Possesses

-blocking potency ~13x higher than the parent drug. -

5'-Hydroxyphenyl Carvedilol: Significant antioxidant activity.

-

1-Hydroxycarbazolyl Carvedilol (SB 211475): Formed via oxidation of the carbazole ring.

-

8-Hydroxycarbazolyl Carvedilol (SB 209995): A major metabolite in CYP2D6 extensive metabolizers.

-

The "Tetrahydro" Connection: BH4 Sparing

While not a metabolite of the drug, the preservation of Tetrahydrobiopterin (BH4) is the defining "tetrahydro" feature of Carvedilol's metabolism.

-

Mechanism: Oxidative stress normally oxidizes BH4 to Dihydrobiopterin (BH2), uncoupling eNOS and producing superoxide (

). -

Carvedilol's Role: The carbazole metabolites (specifically the hydroxylated forms described above) act as potent antioxidants, scavenging reactive oxygen species (ROS) and preventing BH4 oxidation. This maintains the BH4/BH2 ratio, preserving endothelial function.

Experimental Protocols: Validating the Pathway

To study the formation of hydroxylated metabolites and the preservation of BH4, the following self-validating workflow is recommended.

Protocol A: In Vitro Microsomal Incubation (Metabolite Generation)

Objective: Identify specific CYP-mediated hydroxylated metabolites.

-

System Setup:

-

Enzyme Source: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).

-

Cofactor: NADPH-generating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

-

-

Incubation:

-

Pre-incubate HLM with Carvedilol (1–10

M) for 5 min at 37°C. -

Initiate reaction with NADPH system.

-

Control: Include a sample without NADPH (to rule out non-enzymatic degradation).

-

Inhibitors: Use Quinidine (1

M) to validate CYP2D6 contribution; Sulfaphenazole (10

-

-

Termination & Extraction:

-

Stop reaction at

min with ice-cold Acetonitrile (containing internal standard). -

Centrifuge at 10,000

for 10 min.

-

-

Analysis (LC-MS/MS):

-

Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 100 mm).

-

Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).

-

Transitions (MRM):

-

Carvedilol:

407.2 -

Hydroxy-Carvedilol:

423.2

-

-

Visualization: The Metabolic Tree

The following Graphviz diagram illustrates the stereoselective metabolism of Carvedilol, highlighting the oxidative pathways mediated by CYP enzymes and the functional link to Tetrahydrobiopterin (BH4).

Figure 1: Metabolic pathway of Carvedilol showing CYP-mediated hydroxylation and the downstream preservation of Tetrahydrobiopterin (BH4).

Quantitative Data Summary

The following table summarizes the kinetic parameters for the formation of the key metabolites, demonstrating the dominance of CYP2D6.

| Metabolite | Primary Enzyme | Km (µM) | Vmax (pmol/min/mg) | Pharmacological Activity |

| 4'-Hydroxyphenyl Carvedilol | CYP2D6 | 3.5 ± 1.2 | 150 ± 25 | High (Beta-blocking) |

| 5'-Hydroxyphenyl Carvedilol | CYP2D6 | 4.1 ± 0.9 | 95 ± 15 | High (Antioxidant) |

| 8-Hydroxycarbazolyl Carvedilol | CYP2D6 / CYP1A2 | 12.5 ± 3.0 | 45 ± 10 | Moderate (Antioxidant) |

| O-Desmethyl Carvedilol | CYP2C9 | 25.0 ± 5.5 | 320 ± 40 | Low (Beta-blocking) |

Note: Data represents aggregate values from human liver microsome studies in Extensive Metabolizers (EM).

References

-

Metabolism and Pharmacokinetics of Carvedilol (Review) Source: Clinical Pharmacokinetics URL:[Link]

-

Stereoselective Metabolism of Carvedilol by CYP2D6 and CYP2C9 Source: Drug Metabolism and Disposition URL:[1][2][Link]

-

Carvedilol and its Hydroxylated Metabolites Suppress Oxidation of Tetrahydrobiopterin (BH4) Source: Circulation Research URL:[Link]

-

Structure-Function Analysis of Carvedilol Metabolites Source: Journal of Pharmacology and Experimental Therapeutics URL:[Link]

Sources

In-Depth Technical Guide: Antioxidant Profiling of 6,7,8,9-Tetrahydro Carvedilol

Executive Summary & Chemical Identity[1]

6,7,8,9-Tetrahydro Carvedilol (often identified in pharmacopeial contexts as Carvedilol Impurity F or Related Compound F) represents a critical structural divergence from the parent API, Carvedilol. While Carvedilol utilizes a fully aromatic 9H-carbazole backbone, the 6,7,8,9-tetrahydro analog features a partially saturated ring system, effectively converting the tricyclic carbazole into a 2,3-disubstituted indole fused with a cyclohexane ring (tetrahydrocarbazole).[1]

This structural modification is not merely an impurity profile concern; it fundamentally alters the electronic landscape of the molecule.[1] Current structure-activity relationship (SAR) data suggests that the tetrahydrocarbazole (THCz) moiety possesses distinct and potentially potent antioxidant capabilities, often exceeding those of fully aromatic carbazoles due to the modulation of the N-H bond dissociation energy (BDE).[1]

This guide provides a rigorous technical framework for evaluating the antioxidant properties of this molecule, moving beyond standard impurity profiling to functional characterization.

Chemical Identity Table

| Parameter | Detail |

| Systematic Name | 1-(9H-carbazol-4-yloxy)-3-[[2-(2-methoxyphenoxy)ethyl]amino]propan-2-ol (Parent) vs. 1-(6,7,8,9-tetrahydro-5H-carbazol-4-yloxy)... (Target) |

| CAS Number | 1246820-73-4 |

| Molecular Formula | C₂₄H₃₀N₂O₄ |

| Molecular Weight | 410.51 g/mol |

| Core Scaffold | Tetrahydrocarbazole (Indole-like) vs. Carbazole (Dibenzopyrrole) |

| Key Functional Group | Indolic N-H (H-bond donor/Radical scavenger) |

Structural Basis of Antioxidant Activity (SAR)[1]

To understand the antioxidant potential of 6,7,8,9-Tetrahydro Carvedilol, one must analyze the radical scavenging mechanism of the tetrahydrocarbazole (THCz) scaffold versus the carbazole scaffold.

The "Indole" Advantage

Carvedilol's antioxidant activity is often attributed to the carbazole N-H moiety.[1] However, the fully aromatic carbazole system is highly stable, which can paradoxically increase the N-H Bond Dissociation Energy (BDE), making hydrogen atom transfer (HAT) to a radical less energetically favorable compared to less stabilized systems.

In 6,7,8,9-Tetrahydro Carvedilol :

-

Saturation of Ring C: The saturation of the C6-C9 ring breaks the aromaticity of one benzene ring.[1]

-

Electronic Character: The molecule behaves electronically as an indole fused to a cyclohexane ring.[1] Indoles are historically documented as potent antioxidants (e.g., melatonin, tryptophan).[1]

-

Radical Stabilization: Upon donating the N-H hydrogen to a free radical (R[1]•), the resulting nitrogen radical is stabilized by resonance over the remaining benzene ring and the pyrrole double bond, but the steric bulk of the cyclohexane ring can prevent rapid dimerization, potentially extending the radical's lifetime for termination reactions.

Mechanism of Action: Hydrogen Atom Transfer (HAT)

The primary mechanism for scavenging peroxyl radicals (ROO[1]•) is the donation of the hydrogen atom from the indole nitrogen.[1]

Reaction:

The resulting THCz-N• radical can then undergo electron transfer or couple with another radical, terminating the chain reaction.

Visualization: Structural & Mechanistic Comparison

The following diagram contrasts the electronic environments and illustrates the radical scavenging pathway.

Caption: Comparative mechanistic pathway showing the hypothesized enhanced HAT efficiency of the tetrahydrocarbazole moiety due to indole-like electronic properties.

Experimental Protocols for Validation

To rigorously quantify the antioxidant capacity of 6,7,8,9-Tetrahydro Carvedilol, researchers must employ a multi-assay approach. Single assays (like DPPH) are insufficient for pharmaceutical validation.[1]

Protocol A: DPPH Radical Scavenging Assay (Stoichiometric Assessment)

This assay measures the reducing capacity of the molecule against a stable nitrogen radical.[1]

Reagents:

-

DPPH Stock: 0.1 mM 2,2-diphenyl-1-picrylhydrazyl in methanol (freshly prepared, protected from light).

-

Test Compound: 6,7,8,9-Tetrahydro Carvedilol (dissolved in DMSO/Methanol).

-

Standard: Ascorbic Acid or Trolox.[1]

Procedure:

-

Preparation: Prepare a dilution series of the test compound (e.g., 1 µM to 200 µM).

-

Reaction: Mix 100 µL of test solution with 100 µL of DPPH stock in a 96-well plate.

-

Incubation: Incubate in the dark at room temperature for 30 minutes.

-

Measurement: Measure absorbance at 517 nm .

-

Control: Methanol + DPPH (Abs_control).

-

Blank: Methanol + Test Compound (to correct for compound color).

Calculation:

Protocol B: Inhibition of Lipid Peroxidation (TBARS Assay)

This assay is critical for Carvedilol derivatives as it mimics the physiological environment (protection of cell membranes).[1]

Reagents:

-

Substrate: Rat brain homogenate or Linoleic acid emulsion.[1]

-

Inducer: Ferrous sulfate (FeSO₄) / Ascorbate system (Fenton reaction).[1]

-

Detection: Thiobarbituric Acid (TBA) / Trichloroacetic Acid (TCA).[1]

Procedure:

-

Induction: Incubate substrate with Fe²⁺ (10 µM) and test compound (various concentrations) at 37°C for 1 hour.

-

Termination: Add TCA (20%) to stop the reaction.

-

Development: Add TBA (1%) and heat at 95°C for 15 minutes (pink chromogen formation).

-

Extraction: Extract with n-butanol/pyridine (15:1) if turbidity occurs.[1]

-

Measurement: Read absorbance at 532 nm .

Self-Validating Logic:

-

If the compound is active, MDA (Malondialdehyde) levels must decrease in a dose-dependent manner.[1]

-

Internal Control: Run parent Carvedilol side-by-side.[1] If Impurity F shows lower IC50 than Carvedilol, the tetrahydro-modification enhances lipid protection.[1]

Experimental Workflow & Data Interpretation

The following workflow ensures data integrity and reproducibility. It utilizes a "gate-keeper" logic where physicochemical validation precedes biological testing.[1]

Caption: Step-by-step validation workflow for determining the functional antioxidant classification of Impurity F.

Comparative Data Template

Researchers should summarize findings in the following format to facilitate cross-study comparison.

| Compound | DPPH IC50 (µM) | TBARS IC50 (µM) | Relative Potency (vs. Carvedilol) |

| Carvedilol (Parent) | [Ref Value: ~20-25] | [Ref Value: ~8-10] | 1.0 (Reference) |

| Tetrahydro Carvedilol | [Experimental] | [Experimental] | [Calc: IC50_parent / IC50_test] |

| Vitamin E (Control) | [Ref Value: ~15] | [Ref Value: ~50] | -- |

Note: Carvedilol is unique; it is often a weaker DPPH scavenger but a potent lipid peroxidation inhibitor due to membrane partitioning.[1] The Tetrahydro derivative's lipophilicity (LogP ~3.[1]8) suggests it will also partition well into membranes.[1]

References

-

PubChem. (n.d.).[1] 6,7,8,9-Tetrahydro Carvedilol (Compound).[1] National Library of Medicine.[1] Retrieved October 24, 2023, from [Link]

-

Dandona, P., et al. (2007).[1] Antioxidant activity of carvedilol in cardiovascular disease.[1][2][3][4] Journal of Hypertension.[1] Retrieved from [Link]

-

Chakraborty, S., & Panda, P. (2021).[1][5][6] A Comprehensive Overview of the Synthesis of Tetrahydrocarbazoles and its Biological Properties. Mini-Reviews in Organic Chemistry. Retrieved from [Link]

-

Yue, T. L., et al. (1992).[1] Carvedilol, a new vasodilator and beta adrenoceptor antagonist, is an antioxidant and free radical scavenger. Journal of Pharmacology and Experimental Therapeutics.[1] Retrieved from [Link]

Sources

- 1. Carvedilol - Wikipedia [en.wikipedia.org]

- 2. Antioxidant activity of carvedilol in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. worldwidejournals.com [worldwidejournals.com]

- 4. researchgate.net [researchgate.net]

- 5. wjarr.com [wjarr.com]

- 6. Tetrahydrocarbazole - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Note: A Robust, Stability-Indicating HPLC Method for the Determination of Carvedilol Impurity F

Abstract

This application note details the development and protocol for a precise, accurate, and robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Carvedilol Impurity F in the presence of the active pharmaceutical ingredient (API), Carvedilol. The method is critical for ensuring the quality, safety, and efficacy of Carvedilol drug products by controlling the levels of this potential impurity. The described methodology is grounded in established chromatographic principles and adheres to the validation guidelines outlined by the International Council for Harmonisation (ICH).[1][2]

Introduction

Carvedilol is a non-selective beta-adrenergic and alpha-1 adrenergic receptor antagonist widely used in the management of hypertension and congestive heart failure.[3] The control of impurities in pharmaceutical products is a critical aspect of drug development and manufacturing, as impurities can impact the safety and efficacy of the final product. Carvedilol Impurity F, chemically known as 1-((2-(2-Methoxyphenoxy)ethyl)amino)-3-((2,3,4,9-tetrahydro-1H-carbazol-5-yl)oxy)propan-2-ol, is a potential process-related impurity or degradation product. Its structure is closely related to Carvedilol, necessitating a highly selective analytical method for its detection and quantification.

The development of a stability-indicating HPLC method is essential to separate the API from its impurities and any potential degradants that may form under various stress conditions.[2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on developing and implementing a reliable HPLC method for Carvedilol Impurity F.

Materials and Methods

Materials

-

Carvedilol Reference Standard

-

Carvedilol Impurity F Reference Standard

-

Acetonitrile (HPLC Grade)

-

Methanol (HPLC Grade)

-

Potassium Dihydrogen Phosphate (AR Grade)

-

Orthophosphoric Acid (AR Grade)

-

Water (HPLC Grade)

Equipment

-

High-Performance Liquid Chromatography (HPLC) system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

-

Analytical Balance

-

pH Meter

-

Sonicator

-

0.45 µm Membrane Filters

HPLC Method Development Strategy

The primary objective is to achieve baseline separation between Carvedilol and Impurity F with good peak shape and sensitivity. The following logical workflow was employed for method development.

Initial Screening of Chromatographic Conditions

Based on the physicochemical properties of Carvedilol and Impurity F (both are basic compounds with chromophores), a reversed-phase HPLC approach was selected. Initial screening focused on:

-

Column Chemistry: C18 and C8 columns are suitable for the separation of moderately polar compounds like Carvedilol and its impurities. An end-capped C18 column is often a good starting point to minimize peak tailing for basic analytes.[1]

-

Mobile Phase: A combination of an acidic aqueous buffer and an organic modifier (acetonitrile or methanol) is typically effective. An acidic pH ensures the ionization of the analytes, leading to better retention and peak shape on a C18 column. Phosphate and formate buffers are common choices.

-

Detection Wavelength: Carvedilol has a maximum absorbance at approximately 242 nm.[4][5] A PDA detector was used to scan the UV spectra of both Carvedilol and Impurity F to determine the optimal wavelength for simultaneous detection. A wavelength of 240 nm is often employed for the analysis of Carvedilol and its impurities.[6]

Optimization of Chromatographic Parameters

Following the initial screening, a systematic optimization of the following parameters was performed:

-

Mobile Phase pH: The pH of the aqueous buffer was varied between 2.5 and 4.0 to fine-tune the retention times and selectivity between Carvedilol and Impurity F. A lower pH generally leads to increased retention for basic compounds.

-

Organic Modifier Concentration: The percentage of acetonitrile in the mobile phase was adjusted to achieve optimal retention times (typically between 2 and 10 minutes for the main peak). Both isocratic and gradient elution modes were evaluated to ensure the separation of all potential impurities.

-

Column Temperature: The column temperature was maintained between 30°C and 40°C to improve peak shape and reduce viscosity, leading to lower backpressure.

-

Flow Rate: A flow rate of 1.0 mL/min was initially chosen and could be adjusted to optimize run time and resolution.

The following diagram illustrates the logical workflow for the HPLC method development:

Caption: HPLC Method Development Workflow.

Optimized HPLC Method and Protocol

Final Chromatographic Conditions

| Parameter | Condition |